Cas no 1080028-74-5 (tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate)

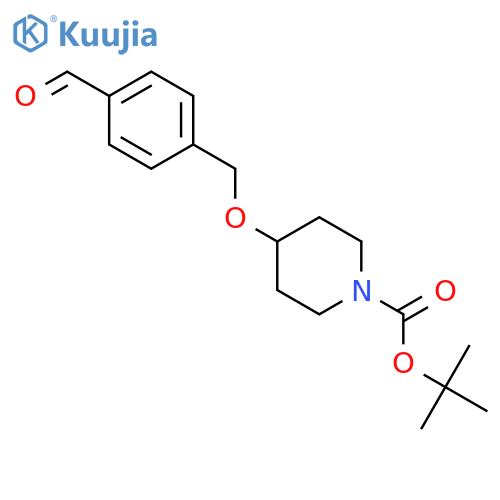

1080028-74-5 structure

商品名:tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate

tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate

- MolPort-009-013-694

- CC67904

- 1-[(4-Formylbenzyl)oxy]piperidine, N-BOC protected

- I01-20802

- 4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzaldehyde

- tert-butyl 4-[(4-formylphenyl)methoxy]piperidine-1-carboxylate

- MS-22622

- DTXSID60652781

- 1080028-74-5

- 4-({[1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YL]OXY}METHYL)BENZALDEHYDE 90%

- DB-059674

-

- インチ: InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-8-16(9-11-19)22-13-15-6-4-14(12-20)5-7-15/h4-7,12,16H,8-11,13H2,1-3H3

- InChIKey: WQFHJESQGSVMDW-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)C=O

計算された属性

- せいみつぶんしりょう: 319.17800

- どういたいしつりょう: 319.17835828g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 388

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- PSA: 55.84000

- LogP: 3.35310

tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate セキュリティ情報

tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B811900-50mg |

tert-Butyl 4-(4-Formylbenzyloxy)piperidine-1-carboxylate |

1080028-74-5 | 50mg |

$ 115.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580488-1g |

Tert-butyl 4-((4-formylbenzyl)oxy)piperidine-1-carboxylate |

1080028-74-5 | 98% | 1g |

¥4704.00 | 2024-08-09 | |

| TRC | B811900-100mg |

tert-Butyl 4-(4-Formylbenzyloxy)piperidine-1-carboxylate |

1080028-74-5 | 100mg |

$ 185.00 | 2022-06-06 | ||

| Apollo Scientific | OR45070-1g |

4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzaldehyde |

1080028-74-5 | 90% | 1g |

£162.00 | 2024-07-28 | |

| Apollo Scientific | OR45070-500mg |

4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzaldehyde |

1080028-74-5 | 90% | 500mg |

£108.00 | 2024-07-28 | |

| TRC | B811900-10mg |

tert-Butyl 4-(4-Formylbenzyloxy)piperidine-1-carboxylate |

1080028-74-5 | 10mg |

$ 50.00 | 2022-06-06 |

tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate 関連文献

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

1080028-74-5 (tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate) 関連製品

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量